1-(2-Chloro-6-nitrophenyl)piperidine
Overview
Description
1-(2-Chloro-6-nitrophenyl)piperidine is an organic compound with the molecular formula C11H13ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloro and nitro group attached to the phenyl ring, which is further connected to a piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine typically involves the reaction of 2-chloro-6-nitroaniline with piperidine. The process can be summarized as follows:
Starting Materials: 2-chloro-6-nitroaniline and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, under reflux conditions.
Procedure: The 2-chloro-6-nitroaniline is dissolved in the solvent, and piperidine is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: After completion of the reaction, the solvent is evaporated, and the crude product is purified using recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-nitrophenyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The piperidine ring can be oxidized to form corresponding lactams using oxidizing agents like sodium chlorite.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and sodium chlorite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-nitrophenyl)piperidine is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive compounds.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)piperidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions. These interactions can modulate biological pathways and processes, making the compound valuable in research.
Comparison with Similar Compounds
1-(2-Chloro-6-nitrophenyl)piperidine can be compared with other similar compounds such as:
1-(2-Chloro-4-nitrophenyl)piperidine: Similar structure but with the nitro group in a different position.
1-(2-Bromo-6-nitrophenyl)piperidine: Similar structure but with a bromo group instead of a chloro group.
1-(2-Chloro-6-aminophenyl)piperidine: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications.
Biological Activity
1-(2-Chloro-6-nitrophenyl)piperidine is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article provides a comprehensive overview of its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a chloro and nitro group on the phenyl moiety. The structural formula is represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In vitro tests demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.0195 |
Escherichia coli | 0.0048 |
Bacillus mycoides | 0.0098 |
Candida albicans | 0.039 |
These findings indicate that the compound exhibits potent antibacterial effects, particularly against E. coli and S. aureus, which are common pathogens associated with infections .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains, yielding MIC values that suggest moderate to good efficacy.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
The compound's ability to inhibit fungal growth suggests potential therapeutic applications in treating fungal infections .
3. Anticancer Activity
Several studies have explored the anticancer potential of this compound derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and others.
In one study, derivatives of this compound were found to significantly inhibit cell proliferation with IC50 values ranging from 2.32 µM to 3.72 µM against MDA-MB-231 cells . The structure-activity relationship (SAR) indicates that modifications on the piperidine ring enhance anticancer activity, making it a candidate for further development as an anticancer agent .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various piperidine derivatives including this compound against multi-drug resistant strains of E. coli. The results demonstrated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .
Case Study 2: Anticancer Properties
In another investigation focused on breast cancer treatment, researchers synthesized multiple analogs of this compound and assessed their cytotoxicity against MDA-MB-231 cells. The study concluded that specific substitutions on the phenyl ring significantly increased the potency of these compounds against cancer cells while reducing toxicity towards normal cells .
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSUFPYKBRXMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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